5-Bromo-2-hexyloxypyridine
Description
5-Bromo-2-hexyloxypyridine is a pyridine derivative characterized by a bromine atom at the 5-position and a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.15 g/mol. The compound is synthesized via a multi-step process involving n-butyllithium and triisopropyl borate in a toluene/tetrahydrofuran solvent system under inert conditions, as described in a European patent application . The hexyloxy chain enhances lipophilicity, making the compound suitable for applications requiring solubility in non-polar environments, such as organic synthesis intermediates or precursors for boronic acid derivatives used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions).
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
5-bromo-2-hexoxypyridine |
InChI |
InChI=1S/C11H16BrNO/c1-2-3-4-5-8-14-11-7-6-10(12)9-13-11/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
WQCXWCUSVIAYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hexyloxy group in this compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or aromatic substituents (e.g., methoxyphenyl). This property enhances its utility in reactions requiring non-polar solvents or lipid-soluble intermediates.
- Electronic Effects : Bromine at position 5 creates an electron-deficient pyridine ring, facilitating nucleophilic aromatic substitution. Methoxy groups (electron-donating) at position 2 or 5 alter electronic density, affecting reactivity in cross-coupling reactions .
- Positional Isomerism: 3-Bromo-5-Methoxypyridine demonstrates how bromine placement (C3 vs.
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